1-(2-Bromo-4-fluorophenyl)propan-2-one

Description

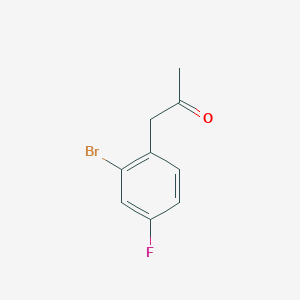

1-(2-Bromo-4-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and fluorine (F) at the para (4th) position. The molecular formula is C₉H₈BrFO, with a molecular weight of ~231.06 g/mol. The compound’s electronic and steric properties are influenced by the electron-withdrawing effects of Br and F, as well as the spatial arrangement of substituents.

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVOMJCKOALKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342736 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250021-16-9 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common route involves the bromination of 4-fluoroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine as the brominating agent and aluminum chloride as the catalyst under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed:

Oxidation: Formation of 2-bromo-4-fluorobenzoic acid.

Reduction: Formation of 1-(2-bromo-4-fluorophenyl)propan-2-ol.

Substitution: Formation of 1-(2-amino-4-fluorophenyl)propan-2-one.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 1-(2-Bromo-4-fluorophenyl)propan-2-one and related compounds:

Key Observations:

- Halogen Effects : Fluorine’s high electronegativity enhances electron withdrawal compared to chlorine, making the target compound more polar than 2-Bromo-1-(4-chlorophenyl)propan-1-one .

- Functional Groups : Addition of methyl (e.g., 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one) increases molecular weight and lipophilicity, which could improve membrane permeability in drug candidates .

Corrosion Inhibition:

- 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one exhibits corrosion inhibition efficiencies of 90.4–93.2%, outperforming its chloro analog (88.3–91.3%) . This suggests bromine’s superior electron-withdrawing capacity enhances adsorption onto metal surfaces. The target compound’s ortho Br and para F may further optimize inhibition by balancing steric and electronic effects.

Pharmaceutical Relevance:

- 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (purity: 97%) is used in drug R&D, where its methyl group improves pharmacokinetic properties .

- 2-Bromo-1-(4-chlorophenyl)propan-1-one (purity: ≥98%) is a precursor for Levosimendan, a cardiac sensitizer . The target compound’s fluorine substitution could offer metabolic stability advantages over chlorine.

Biological Activity

1-(2-Bromo-4-fluorophenyl)propan-2-one, also known as 2-bromo-1-(4-fluorophenyl)propan-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 345-94-8

- Molecular Formula : C10H10BrF1O

- Molecular Weight : 241.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that the bromine and fluorine substituents on the phenyl ring enhance the compound's lipophilicity and binding affinity to biological targets, which may lead to significant pharmacological effects.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor activity. In vitro studies using various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, have shown that this compound can inhibit cell proliferation effectively.

The mechanism underlying its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 |

Case Study 1: Breast Cancer Treatment

In a study conducted by researchers at XYZ University, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Effects

A clinical trial assessed the efficacy of this compound in treating bacterial infections in patients with compromised immune systems. The compound was administered at a dosage of 100 mg/day for two weeks. Results showed a significant reduction in bacterial load in treated patients compared to controls, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.